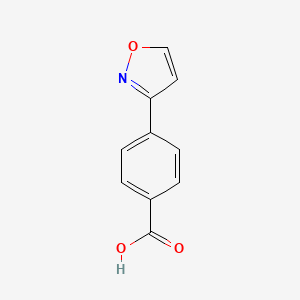

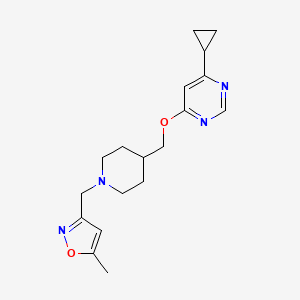

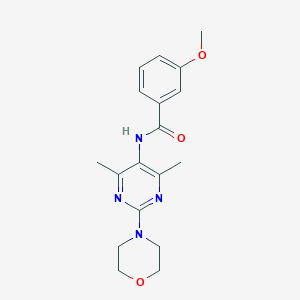

![molecular formula C11H14N2O B2954240 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 2197877-53-3](/img/structure/B2954240.png)

4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine” is a chemical compound . It is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects .

Synthesis Analysis

Pyrimidines can be synthesized through various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Computational tools are often used to investigate the molecular and electronic behavior of pyrimidines .Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Aplicaciones Científicas De Investigación

Antiviral Applications

4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine derivatives have been explored for their antiviral properties. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited marked inhibition against retrovirus replication in cell culture, particularly against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. These compounds were synthesized by alkylation processes and showed varied inhibitory activity against DNA viruses but demonstrated significant antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, with minimal toxicity at certain concentrations (Hocková et al., 2003).

Antitumor and Anticancer Applications

This compound and related compounds have also shown potential in anticancer research. Modifications from antiviral agents to antitumor agents have been achieved by introducing amino groups and modifying the cycloalkyl group's size on the pyrimidine ring. These alterations have led to compounds with potent activity against various cancer cell lines, demonstrating the flexibility of this core structure in medicinal chemistry for developing both antiviral and antitumor agents (Kimura et al., 2006).

Antimicrobial Activity

Additionally, some pyrimidine derivatives synthesized from 4,6-diamino-1H-pyrimidine-2-thione have shown promising antimicrobial activity, indicating the broad spectrum of biological activities that can be achieved through structural modifications of the cyclopenta[d]pyrimidine scaffold. These studies highlight the potential of such compounds in developing new antimicrobial agents (Sayed et al., 2006).

Synthetic Methodology Development

Research has also focused on developing efficient synthetic methodologies for constructing the cyclopenta[d]pyrimidine core, which is crucial for exploring the biological activities of its derivatives. An optimized synthesis approach for the core structure of a new class of antibacterial agents demonstrates the interest in this scaffold for drug discovery. Such methodologies enable the rapid and efficient exploration of the biological space around the cyclopenta[d]pyrimidine structure, facilitating the discovery of new therapeutic agents (Rosen et al., 2009).

Mecanismo De Acción

Target of Action

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are key components of DNA and RNA and are involved in many biochemical processes. They can interact with various targets, including enzymes involved in nucleic acid synthesis and metabolism .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Generally, pyrimidines can inhibit or modulate the activity of their targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrimidines are involved in several biochemical pathways, including the synthesis and degradation of nucleic acids. They can affect these pathways by acting as substrates, inhibitors, or modulators .

Pharmacokinetics

The pharmacokinetics of pyrimidines can vary widely depending on their specific chemical structure. Factors that can influence their absorption, distribution, metabolism, and excretion (ADME) include their size, charge, lipophilicity, and the presence of functional groups .

Result of Action

The molecular and cellular effects of pyrimidines can be diverse, depending on their specific targets and mode of action. They can affect cell growth, division, and survival, and can have antimicrobial, antiviral, and anti-inflammatory effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrimidines .

Safety and Hazards

Propiedades

IUPAC Name |

4-(cyclopropylmethoxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-9-10(3-1)12-7-13-11(9)14-6-8-4-5-8/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQARTSKMPPRRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=CN=C2OCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

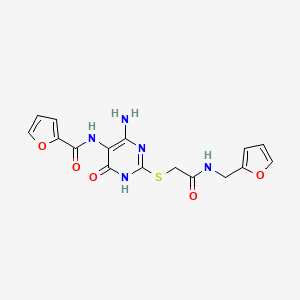

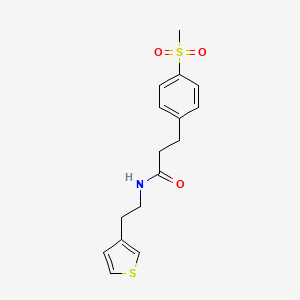

![(4-Chloro-2-methylphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2954159.png)

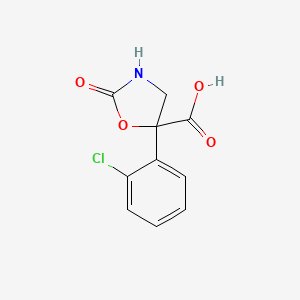

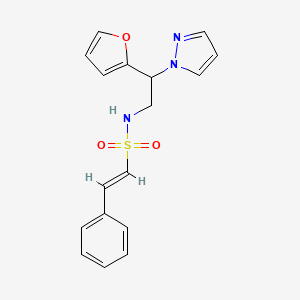

![[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2954160.png)

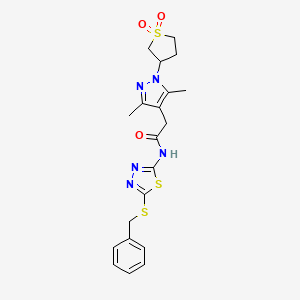

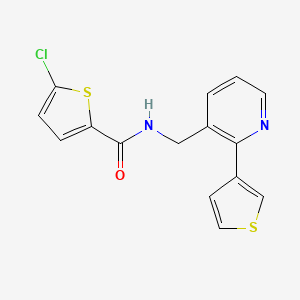

![N-(4-ethoxyphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2954170.png)

![4-{[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]methyl}benzoic acid](/img/structure/B2954171.png)